molecular formula C19H11Cl6N3 B14322225 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 110162-25-9

2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14322225
CAS No.: 110162-25-9
M. Wt: 494.0 g/mol
InChI Key: QBEVXARITBKPNS-UHFFFAOYSA-N
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Description

2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a complex organic compound known for its unique structure and diverse applications. This compound features a triazine ring substituted with phenylethenyl and trichloromethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The process can also include the Pinner triazine synthesis, where an alkyl or aryl amidine reacts with phosgene . Another method involves the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully hydrogenated triazine rings.

Scientific Research Applications

2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through nucleophilic aromatic substitution. The triazine ring acts as an electron-deficient center, attracting nucleophiles and facilitating substitution reactions . This compound can also undergo photochemical reactions, where light energy induces chemical changes in its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct photochemical and nucleophilic properties

Properties

CAS No.

110162-25-9

Molecular Formula

C19H11Cl6N3

Molecular Weight

494.0 g/mol

IUPAC Name

2-[2-(2-phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C19H11Cl6N3/c20-18(21,22)16-26-15(27-17(28-16)19(23,24)25)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

QBEVXARITBKPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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